Tetillapyrone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetillapyrone is typically extracted from marine sponges, specifically Tetilla japonica . The extraction process involves the use of methanol (MeOH) to obtain the crude extract, followed by fractionation and purification using chromatographic techniques .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through natural extraction from marine sponges .
Chemical Reactions Analysis
Types of Reactions: Tetillapyrone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .
Scientific Research Applications
Tetillapyrone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Tetillapyrone involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to inhibit the growth of dermatophytic filamentous fungi . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may interfere with fungal cell wall synthesis .
Comparison with Similar Compounds
Nortetillapyrone: Another hydroxypyran-2-one isolated from the same marine sponge.
Maleimide-5-oxime: A compound with similar antifungal properties.
Phenylacetic Acid: Known for its growth inhibitory effects against fungi.
Uniqueness: this compound stands out due to its unique tetrahydrofurylhydroxypyran-2-one structure, which is not commonly found in other natural products . This structural uniqueness contributes to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H14O6 |
---|---|
Molecular Weight |
242.22 g/mol |
IUPAC Name |
6-hydroxy-3-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyran-2-one |
InChI |
InChI=1S/C11H14O6/c1-5-2-6(11(15)17-10(5)14)8-3-7(13)9(4-12)16-8/h2,7-9,12-14H,3-4H2,1H3/t7-,8+,9+/m1/s1 |
InChI Key |
IKQMMZYPEPBOGT-VGMNWLOBSA-N |
Isomeric SMILES |
CC1=C(OC(=O)C(=C1)[C@@H]2C[C@H]([C@@H](O2)CO)O)O |
Canonical SMILES |
CC1=C(OC(=O)C(=C1)C2CC(C(O2)CO)O)O |
Origin of Product |
United States |
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